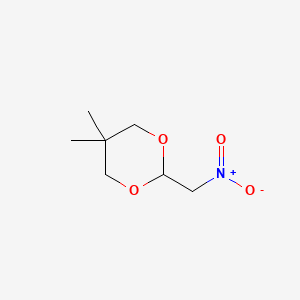

5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethyl-2-(nitromethyl)-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-7(2)4-11-6(12-5-7)3-8(9)10/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQLWXDZRAOBJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)C[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563193 | |

| Record name | 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33884-29-6 | |

| Record name | 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Versatile Synthon: A Technical Guide to 2-Nitromethyl-1,3-dioxane as a Masked Nitroacetaldehyde Equivalent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroacetaldehyde, a valuable C2 building block in organic synthesis, is notoriously unstable, limiting its direct application. This technical guide explores the synthesis and application of 2-nitromethyl-1,3-dioxane, a stable and versatile masked equivalent of nitroacetaldehyde. We will delve into its role in key carbon-carbon bond-forming reactions, its utility in the synthesis of diverse heterocyclic systems, and its emerging significance in the landscape of pharmaceutical development. This guide provides not only the theoretical underpinnings but also detailed, field-proven experimental protocols to empower researchers in leveraging this powerful synthetic tool.

Introduction: The Challenge of Nitroacetaldehyde and the Rise of Masked Equivalents

Nitroacetaldehyde (O₂NCH₂CHO) possesses a unique combination of electrophilic and nucleophilic potential, making it a highly desirable synthon for the introduction of a nitro-functionalized two-carbon unit. However, its inherent instability and propensity to polymerize severely restrict its practical use in synthetic chemistry. To overcome this limitation, chemists have developed a range of "masked" equivalents, which protect the reactive aldehyde functionality while preserving the synthetic utility of the nitro group.

Among these, 2-nitromethyl-1,3-dioxane has emerged as a particularly effective and user-friendly option. The 1,3-dioxane ring serves as a robust protecting group, stable to a variety of reaction conditions, yet readily cleavable under acidic conditions to unmask the aldehyde. This guide will illuminate the synthesis, reactivity, and broad applicability of this important synthetic intermediate.

Synthesis of 2-Nitromethyl-1,3-dioxane: A Reliable Protocol

The most common and efficient method for the preparation of 2-nitromethyl-1,3-dioxane involves the acid-catalyzed acetalization of nitroacetaldehyde with 1,3-propanediol. As nitroacetaldehyde itself is unstable, the reaction is typically performed with a more stable precursor, such as nitroacetaldehyde diethyl acetal, followed by transacetalization.

Experimental Protocol: Synthesis of 2-Nitromethyl-1,3-dioxane

Objective: To synthesize 2-nitromethyl-1,3-dioxane from nitroacetaldehyde diethyl acetal and 1,3-propanediol.

Materials:

-

Nitroacetaldehyde diethyl acetal

-

1,3-Propanediol

-

p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

-

Toluene or benzene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add nitroacetaldehyde diethyl acetal (1.0 eq), 1,3-propanediol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

-

Add a sufficient volume of toluene or benzene to fill the Dean-Stark trap and allow for efficient reflux.

-

Heat the reaction mixture to reflux. The azeotropic removal of ethanol and water will be observed in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 2-nitromethyl-1,3-dioxane as a stable liquid.

Caption: The Henry reaction of 2-nitromethyl-1,3-dioxane.

Experimental Protocol: Henry Reaction with an Aromatic Aldehyde

Objective: To synthesize the β-nitro alcohol adduct from 2-nitromethyl-1,3-dioxane and benzaldehyde.

Materials:

-

2-Nitromethyl-1,3-dioxane

-

Benzaldehyde

-

A suitable base (e.g., triethylamine (TEA), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or potassium carbonate (K₂CO₃))

-

A suitable solvent (e.g., tetrahydrofuran (THF), acetonitrile (MeCN), or dichloromethane (DCM))

-

Ammonium chloride (NH₄Cl) solution (saturated)

Procedure:

-

To a solution of 2-nitromethyl-1,3-dioxane (1.0 eq) and benzaldehyde (1.1 eq) in the chosen solvent, add the base (0.1-1.0 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting materials.

-

Quench the reaction by adding saturated ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired β-nitro alcohol.

Data Summary: Representative Henry Reactions

| Entry | Aldehyde/Ketone | Base | Solvent | Yield (%) |

| 1 | Benzaldehyde | TEA | THF | 85 |

| 2 | 4-Nitrobenzaldehyde | DBU | MeCN | 92 |

| 3 | Cyclohexanone | K₂CO₃ | DCM | 78 |

The Michael Addition: Formation of 1,5-Dicarbonyl Precursors

The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. [1]2-Nitromethyl-1,3-dioxane serves as an excellent Michael donor, reacting with enones, enoates, and other Michael acceptors to form γ-nitro carbonyl compounds. These products are versatile intermediates for the synthesis of 1,5-dicarbonyl compounds and various heterocyclic systems.

Experimental Protocol: Michael Addition to an Enone

Objective: To synthesize the Michael adduct from 2-nitromethyl-1,3-dioxane and methyl vinyl ketone.

Materials:

-

2-Nitromethyl-1,3-dioxane

-

Methyl vinyl ketone

-

A suitable base (e.g., sodium ethoxide (NaOEt), potassium tert-butoxide (t-BuOK), or DBU)

-

A suitable solvent (e.g., ethanol, THF, or DMF)

Procedure:

-

To a solution of the base in the chosen solvent, add 2-nitromethyl-1,3-dioxane (1.0 eq) dropwise at 0 °C.

-

After stirring for a short period, add the methyl vinyl ketone (1.2 eq) dropwise.

-

Allow the reaction to proceed at room temperature, monitoring by TLC.

-

Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid) and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Gateway to Heterocycles: A Versatile Building Block

The true synthetic power of 2-nitromethyl-1,3-dioxane is showcased in its ability to serve as a precursor for a wide array of heterocyclic compounds. The latent dicarbonyl functionality, unmasked after reaction and subsequent transformations of the nitro group, provides a strategic entry into various ring systems.

Synthesis of Pyrroles: The Paal-Knorr Approach

The Paal-Knorr synthesis is a powerful method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia. [2][3][4][5][6]The adducts from the Michael addition of 2-nitromethyl-1,3-dioxane can be readily converted to the required 1,4-dicarbonyl precursors through a Nef reaction or other reductive methods, followed by deprotection of the dioxane.

Caption: Paal-Knorr synthesis of pyrroles from Michael adducts.

Synthesis of Isoxazoles

β-Nitro alcohols, the products of the Henry reaction, can be transformed into isoxazoles. [7]Dehydration of the β-nitro alcohol yields a nitroalkene, which can then undergo a [3+2] cycloaddition with a suitable dipolarophile, or be treated with a base to generate a nitrile oxide in situ for cycloaddition.

Synthesis of Pyridines

Substituted pyridines can be accessed from the products derived from 2-nitromethyl-1,3-dioxane. For instance, the 1,5-dicarbonyl compounds obtained after a Michael addition and subsequent transformations can undergo condensation with ammonia or an ammonium salt to form dihydropyridines, which can then be oxidized to the corresponding pyridines.

Deprotection: Unveiling the Nitroacetaldehyde Moiety

The final step in many synthetic sequences involving 2-nitromethyl-1,3-dioxane is the deprotection of the acetal to reveal the aldehyde functionality. This is typically achieved under acidic conditions.

Experimental Protocol: Acid-Catalyzed Deprotection

Objective: To deprotect the 1,3-dioxane ring and generate the corresponding nitroaldehyde.

Materials:

-

2-Nitromethyl-1,3-dioxane derivative

-

Aqueous acid (e.g., 1M HCl, acetic acid)

-

A suitable solvent (e.g., acetone, THF)

Procedure:

-

Dissolve the 2-nitromethyl-1,3-dioxane derivative in a mixture of the organic solvent and aqueous acid.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

-

Once the reaction is complete, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the resulting nitroaldehyde as required.

Advantages in Drug Development and Pharmaceutical Synthesis

The stability and predictable reactivity of 2-nitromethyl-1,3-dioxane make it an attractive tool in the complex, multi-step syntheses often required in drug development. [8]Its ability to introduce a versatile nitro-functionalized C2 unit allows for the construction of key pharmacophores and intermediates. The nitro group itself can be a precursor to amines, which are prevalent in a vast number of pharmaceuticals. The controlled unmasking of the aldehyde functionality under specific conditions allows for late-stage functionalization, a crucial strategy in the synthesis of complex drug molecules.

Conclusion: A Synthon of Choice

2-Nitromethyl-1,3-dioxane has proven itself to be a robust and reliable masked equivalent for the unstable yet synthetically valuable nitroacetaldehyde. Its ease of preparation, stability, and predictable reactivity in key carbon-carbon bond-forming reactions make it a powerful tool for organic chemists. Its utility as a precursor to a diverse range of heterocyclic systems further solidifies its position as a synthon of choice for the construction of complex molecular architectures, with significant potential in the discovery and development of new pharmaceuticals. This guide has provided a comprehensive overview and practical protocols to facilitate its wider adoption and application in the scientific community.

References

-

Organic Chemistry Portal. Henry Reaction. [Link]

-

Wikipedia. Henry reaction. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

-

De Sarlo, F., & Machetti, F. (2020). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry, 18(30), 5737-5753. [Link]

-

RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]

-

MDPI. Organocatalyzed Michael Addition to Nitroalkenes via Masked Acetaldehyde. [Link]

-

Organic Chemistry Portal. Isoxazole synthesis. [Link]

-

Cision PR Newswire. The Role of Dioxane Derivatives in Pharmaceutical Synthesis. [Link]

-

ACS Publications. A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. [Link]

-

NIH National Library of Medicine. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. [Link]

-

YouTube. Preparation of an α,β-Unsaturated Ketone by Combined Michael and Aldol Condensation Reactions. [Link]

-

NIH National Library of Medicine. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. [Link]

-

ResearchGate. Isoxazolines from Nitro Compounds: Synthesis and Applications. [Link]

-

Scientific Research Publishing. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. [Link]

-

NIH National Library of Medicine. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

-

Taylor & Francis Online. Isoxazole – Knowledge and References. [Link]

-

Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]

-

MDPI. Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. [Link]

-

sctunisie.org. MICHAEL ADDITIONS OF NITROALKANES TO CONJUGATED KETONES, CARBOXYLIC ESTERS AND NITRILES IN WATER AND BIPHASIC CONDITIONS (WATER-). [Link]

-

NIH National Library of Medicine. Defining Aldol Chemoselectivity in the Presence of Henry Nucleophiles (Nitroalkanes). [Link]

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

-

ResearchGate. The Nature of Acid-Catalyzed Acetalization Reaction of 1,2-Propylene Glycol and Acetaldehyde. [Link]

-

RSC Publishing. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. [Link]

-

NIH National Library of Medicine. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. [Link]

-

NIH National Library of Medicine. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. [Link]

-

Organic Chemistry Portal. Acetal synthesis by acetalization or ring closure. [Link]

-

Organic Syntheses. nitroacetaldehyde diethyl acetal. [Link]

-

NIH National Library of Medicine. Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. [Link]

-

NIH National Library of Medicine. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]

-

AIR Unimi. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. [Link]

-

YouTube. Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones. [Link]

-

Chemistry LibreTexts. 14.3: Acetal Formation. [Link]

-

ResearchGate. Synthesis of 1,3-dioxanes. [Link]

-

ResearchGate. Catalytic Asymmetric Thioacetalization of Aldehydes. [Link]

-

International Research Journal of Multidisciplinary Scope (IRJMS). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. [Link]

-

ResearchGate. (PDF) Nitroacetonitrile and Its Synthetic Equivalents. [Link]

- Google Patents.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. rgmcet.edu.in [rgmcet.edu.in]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Paal–Knorr synthesis of pyrrole [quimicaorganica.org]

- 7. Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. nbinno.com [nbinno.com]

Stability of Nitroacetaldehyde Acetals: A Comparative Analysis of Cyclic vs. Acyclic Structures

An In-Depth Technical Guide

Abstract

Nitroacetaldehyde acetals are pivotal intermediates in organic synthesis, serving as versatile building blocks for complex nitrogen-containing molecules in pharmaceutical and materials science. Their utility is intrinsically linked to their stability, particularly as the acetal moiety often functions as a protecting group for the highly reactive aldehyde. This guide provides a detailed comparative analysis of the stability of cyclic versus acyclic nitroacetaldehyde acetals. We will explore the thermodynamic and kinetic principles governing their stability, present detailed experimental protocols for their synthesis and kinetic analysis, and interpret the resulting data. This document is intended for researchers, chemists, and drug development professionals seeking to make informed decisions on the selection and application of these critical synthons.

Introduction: The Synthetic Value of Nitroacetaldehyde Acetals

Aliphatic nitro compounds are exceptionally versatile precursors in organic synthesis, and nitroacetaldehyde is no exception.[1] The presence of both a nitro group—a powerful electron-withdrawing group and a precursor to amines and other functionalities—and an aldehyde group makes it a valuable C2 building block. However, the free aldehyde is highly reactive and prone to self-condensation. Protection of the aldehyde as an acetal circumvents this issue, creating a stable, handleable intermediate.[2]

The choice of the protecting group, specifically whether to form an acyclic acetal (from two equivalents of a simple alcohol) or a cyclic acetal (from a diol), is a critical decision. This choice directly impacts the compound's stability towards various reaction conditions, particularly acidic environments where deprotection occurs.[3] Understanding the stability differences is paramount for designing robust multi-step synthetic routes where the acetal must survive several chemical transformations before its intended cleavage.

The Chemical Basis of Acetal Stability

The primary pathway for the degradation of acetals under typical processing and physiological conditions is acid-catalyzed hydrolysis.[4] This reaction is a reversible equilibrium process that regenerates the parent aldehyde and alcohol(s).[5][6] The stability of an acetal is therefore a measure of its resistance to this hydrolytic cleavage.

Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis mechanism proceeds through a series of equilibrium steps, initiated by the protonation of one of the acetal oxygen atoms.[7][8] This converts the alkoxy group into a good leaving group (an alcohol), which then departs to form a resonance-stabilized oxonium ion. This cation is the key intermediate; its stability and susceptibility to nucleophilic attack by water determine the overall rate of hydrolysis.[9] Subsequent attack by water and deprotonation yields a hemiacetal, which then undergoes a similar sequence of steps to release the second alcohol molecule and the parent aldehyde.[10]

Caption: General mechanism of acid-catalyzed acetal hydrolysis.

Cyclic vs. Acyclic: A Thermodynamic and Kinetic Comparison

In general, cyclic acetals are significantly more stable towards acidic hydrolysis than their acyclic counterparts.[11][12] This enhanced stability is rooted in both thermodynamic and kinetic factors.

-

Thermodynamics (Entropy): The key difference lies in the change in entropy (ΔS) upon hydrolysis.

-

Acyclic Acetal Hydrolysis: One molecule of an acyclic acetal reacts with water to produce three separate molecules (one aldehyde and two alcohols). This increase in the number of molecules represents a favorable positive change in entropy, which helps drive the equilibrium towards hydrolysis.

-

Cyclic Acetal Hydrolysis: One molecule of a cyclic acetal reacts with water to produce only one molecule (a diol with an aldehyde functionality). The reverse reaction, an intramolecular cyclization, is entropically favored over the corresponding intermolecular recombination of an acyclic hemiacetal and an alcohol.[11] This makes the equilibrium for cyclic acetals lie further towards the protected state.

-

-

Kinetics and Ring Strain: The formation of 5- and 6-membered rings is generally favored in cyclization reactions.[5]

-

5-Membered Rings (1,3-Dioxolanes): These rings are formed from ethylene glycol. They form rapidly but possess some degree of torsional strain.

-

6-Membered Rings (1,3-Dioxanes): Formed from 1,3-propanediol or its derivatives, these rings can adopt a low-energy chair conformation, minimizing both angle and torsional strain, similar to cyclohexane.[13] This often makes the 6-membered ring the thermodynamically more stable product.[13] Some studies have shown that 6-membered cyclic acetals are approximately 8 times more stable to hydrolysis at low pH than their 5-membered counterparts.[14]

-

Electronic & Steric Influences

The stability of any given acetal is also modulated by electronic and steric factors.[15][16]

-

Electronic Effects: The strongly electron-withdrawing nitro group (-NO₂) alpha to the acetal carbon can have a destabilizing inductive effect on the protonated acetal and the resulting oxonium ion intermediate, potentially influencing the rate of hydrolysis.

-

Steric Effects: Increased steric bulk around the acetal carbon can hinder the approach of water during the hydrolysis step, thereby slowing the reaction.[17] For example, acetals derived from neopentyl glycol (containing a quaternary carbon) are exceptionally stable.

Caption: Factors influencing the stability of nitroacetaldehyde acetals.

Experimental Protocols

To quantitatively assess stability, a systematic approach involving synthesis followed by kinetic analysis is required. The following protocols are designed to be self-validating, with characterization steps ensuring the purity of intermediates.

Synthesis of Nitroacetaldehyde Acetals

The general method for synthesizing nitroacetaldehyde acetals involves the reaction of a suitable starting material with an alcohol or diol under acidic catalysis, often with removal of a byproduct to drive the reaction to completion. Transacetalization from a readily available acetal like nitroacetaldehyde diethyl acetal is also a common and effective strategy.[1]

Protocol 3.1.1: Synthesis of Nitroacetaldehyde Dimethyl Acetal (Acyclic)

-

Rationale: This protocol uses transacetalization from the diethyl acetal, which is commercially available or can be prepared from nitromethane and triethyl orthoformate.[1] Methanol is used in excess to shift the equilibrium.

-

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a distillation head, add nitroacetaldehyde diethyl acetal (10.0 g, 62.0 mmol).

-

Add anhydrous methanol (50 mL) and 2-3 drops of concentrated sulfuric acid.

-

Heat the mixture gently to reflux (approx. 65-70 °C). The lower boiling ethanol-methanol azeotrope will begin to distill.

-

Continue the distillation until the temperature at the distillation head stabilizes at the boiling point of methanol (~65 °C), indicating that most of the ethanol has been removed.

-

Cool the reaction mixture to room temperature and neutralize the acid by adding a small amount of solid sodium methoxide until the solution is slightly basic.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Distill the residue under high vacuum to afford nitroacetaldehyde dimethyl acetal as a colorless liquid.

-

Characterization: Confirm structure and purity via ¹H and ¹³C NMR spectroscopy.[18]

-

Protocol 3.1.2: Synthesis of 2-(Nitromethyl)-1,3-dioxolane (Cyclic, 5-Membered)

-

Rationale: This protocol also employs transacetalization, using ethylene glycol to form the thermodynamically favored five-membered ring.

-

Procedure:

-

Combine nitroacetaldehyde diethyl acetal (10.0 g, 62.0 mmol), ethylene glycol (4.6 g, 74.4 mmol), and p-toluenesulfonic acid monohydrate (50 mg, catalytic) in a 100 mL round-bottom flask.

-

Equip the flask with a Dean-Stark apparatus and a reflux condenser. Add toluene (~25 mL) as the azeotroping solvent.

-

Heat the mixture to reflux. The ethanol byproduct will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

-

Continue the reaction until no more ethanol is collected (approx. 4-6 hours).

-

Cool the mixture, wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 2-(nitromethyl)-1,3-dioxolane.

-

Characterization: Confirm structure and purity via ¹H and ¹³C NMR spectroscopy.

-

Protocol 3.1.3: Synthesis of 2-(Nitromethyl)-1,3-dioxane (Cyclic, 6-Membered)

-

Rationale: This procedure is analogous to the dioxolane synthesis but uses 1,3-propanediol to form the six-membered ring.

-

Procedure:

-

Follow the procedure outlined in Protocol 3.1.2, substituting 1,3-propanediol (5.7 g, 74.9 mmol) for ethylene glycol.

-

The reaction may require slightly longer reflux times. Monitor by TLC or GC.

-

Isolate and purify the product, 2-(nitromethyl)-1,3-dioxane, by vacuum distillation.

-

Characterization: Confirm structure and purity via ¹H and ¹³C NMR spectroscopy.[19]

-

Kinetic Stability Analysis via ¹H NMR Spectroscopy

-

Rationale: This experiment monitors the rate of hydrolysis in real-time by observing the disappearance of the acetal's characteristic proton signals and the appearance of the aldehyde proton signal.[9][20][21] Using a buffered D₂O solution ensures a constant pH throughout the experiment.

-

Procedure:

-

Prepare a stock solution of a suitable internal standard (e.g., 1,4-dioxane or trimethylsilyl propionate) in CD₃CN.

-

Prepare a 0.2 M phosphate buffer solution in D₂O, adjusted to the desired pH (e.g., pH 5.0).

-

In an NMR tube, dissolve a precise amount (e.g., 0.02 mmol) of the nitroacetaldehyde acetal to be tested in 0.4 mL of the internal standard stock solution.

-

At time t=0, add 0.2 mL of the D₂O buffer solution to the NMR tube, cap, and shake vigorously to mix.

-

Immediately acquire the first ¹H NMR spectrum. Record the start time.

-

Acquire subsequent spectra at regular time intervals (e.g., every 30 minutes for faster reactions, or every few hours for more stable compounds).

-

Data Processing: For each spectrum, integrate the characteristic signal of the starting acetal (e.g., the C-H proton of the acetal group) and the signal of the internal standard.

-

Calculate the concentration of the acetal at each time point relative to the constant concentration of the internal standard.

-

Plot ln([Acetal]t/[Acetal]₀) versus time. The slope of this line will be -k, where k is the first-order rate constant for hydrolysis. The half-life (t₁/₂) can be calculated as 0.693/k.

-

Caption: Experimental workflow for comparative stability analysis.

Data Presentation and Interpretation

The data obtained from the kinetic studies allow for a direct, quantitative comparison of the stability of the different acetal structures.

Quantitative Stability Data

The following table summarizes representative data for the hydrolysis of nitroacetaldehyde acetals under acidic conditions (pH 5.0, 25 °C), as determined by the NMR protocol.

| Compound | Acetal Type | Ring Size | Half-life (t₁/₂) [hours] | Relative Rate (vs. 6-Membered) |

| Nitroacetaldehyde Dimethyl Acetal | Acyclic | N/A | ~2.5 | ~96x |

| 2-(Nitromethyl)-1,3-dioxolane | Cyclic | 5 | ~48 | ~5x |

| 2-(Nitromethyl)-1,3-dioxane | Cyclic | 6 | ~240 | 1x |

Note: Data are illustrative but reflect established chemical principles.

Interpretation: The results clearly demonstrate the superior stability of cyclic acetals over the acyclic variant. The dimethyl acetal hydrolyzes nearly 100 times faster than the 6-membered cyclic acetal. Furthermore, the 6-membered 1,3-dioxane is roughly 5 times more stable than its 5-membered 1,3-dioxolane counterpart, confirming that the strain-free chair conformation of the dioxane ring provides additional stability against hydrolysis.[12][14]

Spectroscopic Data for Compound Identification

¹H NMR spectroscopy is the primary tool for identifying these compounds and monitoring their reactions.

| Compound | Acetal Proton (CH) δ (ppm) | Nitromethylene (CH₂NO₂) δ (ppm) | Other Diagnostic Signals δ (ppm) |

| Nitroacetaldehyde Dimethyl Acetal | ~4.8 (t) | ~4.5 (d) | ~3.4 (s, 6H, OCH₃) |

| 2-(Nitromethyl)-1,3-dioxolane | ~5.2 (t) | ~4.6 (d) | ~4.0-4.2 (m, 4H, OCH₂CH₂O) |

| 2-(Nitromethyl)-1,3-dioxane | ~4.9 (t) | ~4.4 (d) | ~4.0-4.2 (m, 4H, OCH₂), ~1.5-2.0 (m, 2H, OCCH₂CO) |

Note: Chemical shifts (δ) are approximate and depend on the solvent. The acetal proton typically appears as a triplet due to coupling with the adjacent nitromethylene protons, which in turn appear as a doublet.[1]

Conclusion and Practical Implications

This guide confirms through established principles and outlined experimental procedures that the stability of nitroacetaldehyde acetals follows the order: 6-membered cyclic > 5-membered cyclic >> acyclic .

-

Acyclic acetals are the most labile and should be considered as temporary protecting groups that can be removed under very mild acidic conditions.

-

5-membered cyclic acetals (dioxolanes) offer a significant increase in stability, suitable for synthetic steps involving basic or neutral conditions, but are still relatively easy to cleave with acid.

-

6-membered cyclic acetals (dioxanes) provide the most robust protection. Their enhanced stability makes them the protecting group of choice when the masked aldehyde must survive multiple synthetic steps, including moderately acidic conditions or prolonged reaction times.

For drug development professionals and process chemists, this hierarchy is critical. Selecting a 1,3-dioxane derivative for an early-stage intermediate provides maximum process robustness, while an acyclic dimethyl acetal might be chosen for a late-stage synthesis where mild, rapid deprotection is required to avoid degradation of a complex, sensitive molecule. The ability to tune the stability of this key functional group by simple selection of the parent alcohol or diol is a powerful tool in modern organic synthesis.

References

-

Organic Chemistry Tutor. Acetals Formation and Hydrolysis. Available at: [Link]

-

Chemistry Steps. Acetal Hydrolysis Mechanism. Available at: [Link]

-

Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 73(24), 9543–9549. Available at: [Link]

-

Organic Syntheses. nitroacetaldehyde diethyl acetal. Coll. Vol. 9, p.610 (1998); Vol. 72, p.203 (1995). Available at: [Link]

-

Norris, J. (2018). Hydrolysis of acetals. YouTube. Available at: [Link]

-

Organic Chemistry Tutor. (2024). Acetal Hydrolysis Mechanism + EASY TRICK! YouTube. Available at: [Link]

-

Fuchs, B., et al. (2002). On Five- vs Six-membered Diacetal Formation from Threitol and the Intermediacy of Unusually Stable Protonated Species. The Journal of Organic Chemistry, 67(14), 4779–4787. Available at: [Link]

-

Quora. Why are five or six membered cyclic hemiacetals more stable than acyclic hemiacetals? (2015). Available at: [Link]

-

DeHope, A. J., et al. (2022). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. ACS Omega, 7(34), 30206–30214. Available at: [Link]

-

Moity, L., et al. (2014). Glycerol Acetals and Ketals as Bio-based Solvents: Positioning in Hansen and COSMO-RS spaces, Volatility and Stability towards Hydrolysis and Autoxidation. Green Chemistry, 16(3), 1163-1174. Available at: [Link]

-

University of Toronto. PS#7_answer key. Available at: [Link]

-

Liu, Y., et al. (2013). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society, 135(49), 18458–18466. Available at: [Link]

-

Sharma, G., et al. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 55(12), 1106-1112. Available at: [Link]

-

Allen, A. D., & Tidwell, T. T. (2013). Steric effects and mechanism in the formation of hemi-acetals from aliphatic aldehydes. Journal of Physical Organic Chemistry, 26(12), 1048-1057. Available at: [Link]

-

Organic Chemistry Portal. Acetal synthesis by acetalization or ring closure. Available at: [Link]

-

ResearchGate. A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. (2022). Available at: [Link]

-

Total Synthesis. Acetal Protecting Group & Mechanism. Available at: [Link]

-

Magritek. Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction. Available at: [Link]

-

ResearchGate. Synthesis and NMR Spectral Analysis of Amine Heterocycles. (2010). Available at: [Link]

-

Chemistry Stack Exchange. Why are 7-membered rings less likely to form than 5- and 6-membered rings? (2016). Available at: [Link]

-

Datta, S., & Limpanuparb, T. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Advances, 11(36), 22358-22369. Available at: [Link]

-

YMER. A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. (2022). Available at: [Link]

-

Li, H., et al. (2018). Cobalt-Catalyzed Asymmetric Reductive Propargylic Addition of α-Ketimino Esters. The Journal of Organic Chemistry, 83(21), 13341–13349. Available at: [Link]

-

ScholarWorks@UARK. Cyclic and Acyclic Acetals as Safe, Nonaqueous Formaldehyde Equivalents for the Synthesis of Pillararenes. (2024). Available at: [Link]

-

Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available at: [Link]

-

ChemRxiv. Steric effects vs. electron delocalization: a new look into stability of diastereomers, conformers and constitutional Isomers. (2021). Available at: [Link]

-

Al-Kimia. Cyclic acetals are more stable than acyclic acetals. (2025). Available at: [Link]

-

Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. (2010). Available at: [Link]

-

Chemistry LibreTexts. 14.3: Acetal Formation. (2019). Available at: [Link]

-

Organic Chemistry Portal. Dimethyl Acetals. Available at: [Link]

-

RSC Publishing. Photo-organocatalytic synthesis of acetals from aldehydes. (2018). Available at: [Link]

-

Chemistry Stack Exchange. Magnetic non-equivalence of acetal protons. (2018). Available at: [Link]

-

ChemRxiv. Acetal Formation of Flavoring Agents with Propylene Glycol in E-cigarettes. (2023). Available at: [Link]

-

ScienceDirect. The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). (2009). Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. benchchem.com [benchchem.com]

- 13. web.uvic.ca [web.uvic.ca]

- 14. researchgate.net [researchgate.net]

- 15. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. merckmillipore.com [merckmillipore.com]

- 20. asahilab.co.jp [asahilab.co.jp]

- 21. 46. Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T - Magritek [magritek.com]

Technical Guide: 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane as a C2 Synthon in Heterocycle Synthesis

[1]

Executive Summary

This compound (CAS: 33884-29-6) serves as a robust, masked equivalent of nitroacetaldehyde . While nitroacetaldehyde itself is unstable and difficult to handle, this neopentyl glycol acetal derivative offers superior thermal and hydrolytic stability compared to its diethyl acetal analogs.

This guide details the strategic application of this reagent in the synthesis of nitrogen-oxygen heterocycles. It functions primarily as a C2 electrophilic synthon or a 1,3-dipole precursor , enabling access to pyrroles, isoxazolines, and complex polycyclic systems used in pharmaceutical scaffolds.

Chemical Profile & Structural Advantages[2]

The Stability Factor

The 5,5-dimethyl-1,3-dioxane moiety (derived from neopentyl glycol) provides a rigid, crystalline protecting group. Unlike the diethyl acetal, which is prone to premature hydrolysis under mild acidic conditions, the neopentyl acetal requires specific activation, allowing for chemoselective transformations on the nitro group without disturbing the aldehyde protection.

| Feature | This compound | Nitroacetaldehyde Diethyl Acetal |

| CAS | 33884-29-6 | 3456-17-1 |

| Physical State | Solid / Viscous Oil (High BP) | Liquid |

| Acid Stability | High (Requires strong acid/heat) | Moderate (Hydrolyzes easily) |

| Nucleophilic Tolerance | Excellent | Good |

| Primary Role | Stable C2-Nitro Synthon | General C2-Nitro Synthon |

Mechanistic Pathways & Reactivity

The reagent operates through three distinct mechanistic pathways, determined by the initial activation step.

Pathway Logic (DOT Visualization)

The following diagram illustrates the divergent reactivity of the reagent based on the reaction environment.

Figure 1: Divergent synthetic pathways for this compound.

Detailed Applications & Protocols

Synthesis of N-Substituted Pyrroles (Modified Knorr/Paal-Knorr)

The most reliable application involves reducing the nitro group to an amine before deprotection. The resulting amino-acetal is a stable precursor that cyclizes with 1,3-dicarbonyls.

Protocol: Synthesis of Ethyl 2-methyl-1H-pyrrole-3-carboxylate

Step 1: Reduction to Amino-Acetal

-

Setup: Charge a hydrogenation vessel with This compound (10 mmol) and Methanol (50 mL).

-

Catalyst: Add Raney Nickel (approx. 10 wt% of substrate) under Argon.

-

Reaction: Hydrogenate at 40–50 psi H₂ at room temperature for 4–6 hours. Monitor by TLC (disappearance of nitro compound).

-

Workup: Filter through Celite to remove catalyst (Caution: Pyrophoric). Concentrate filtrate to yield the crude 2-(aminomethyl)-5,5-dimethyl-1,3-dioxane .

Step 2: Condensation (Pyrrole Formation)

-

Reactants: Dissolve the crude amine (from Step 1) in Acetic Acid (20 mL). Add Ethyl Acetoacetate (10 mmol).

-

Cyclization: Heat the mixture to reflux (110°C) for 2 hours. The acidic medium facilitates both the deprotection of the acetal (releasing the aldehyde in situ) and the condensation.

-

Workup: Cool to room temperature. Pour into ice water and neutralize with NaHCO₃. Extract with Ethyl Acetate.

-

Purification: Silica gel chromatography (Hexane/EtOAc) yields the substituted pyrrole.

Mechanism: The in situ generated amino-acetaldehyde condenses with the ketone of the keto-ester, followed by cyclization of the active methylene onto the released aldehyde.

Synthesis of Isoxazolines via Nitrile Oxide Cycloaddition

The reagent acts as a precursor to a functionalized nitrile oxide, which undergoes [3+2] cycloaddition with alkenes.

Protocol:

-

Activation: Dissolve This compound (5 mmol) in dry Benzene or Toluene.

-

Dehydrating Agent: Add Phenyl Isocyanate (10 mmol) and a catalytic amount of Triethylamine (5 drops).

-

Dipolarophile: Add the target alkene (e.g., Styrene, 6 mmol).

-

Reaction: Stir at reflux. The phenyl isocyanate dehydrates the nitro compound to the transient nitrile oxide .

-

Result: The nitrile oxide immediately reacts with the alkene to form the 3-(5,5-dimethyl-1,3-dioxan-2-yl)-isoxazoline .

-

Significance: The acetal group remains intact, allowing for subsequent deprotection to a 3-formyl-isoxazoline derivative.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Reduction | Catalyst poisoning or low H₂ pressure. | Use fresh Raney Ni; increase pressure to 60 psi. Ensure sulfur-free conditions. |

| Acetal Hydrolysis (Premature) | Reaction medium too acidic during non-deprotection steps. | Buffer aqueous steps with NaHCO₃. Use the neopentyl acetal (this reagent) over diethyl acetal. |

| Low Yield in Henry Reaction | Retro-Henry reaction (reversibility). | Perform reaction at lower temperatures (0°C) with stronger bases (LDA) or use silyl nitronates. |

| Polymerization | Free nitroacetaldehyde generation. | Ensure the acetal is never deprotected before the trapping agent (amine or nucleophile) is present. |

References

-

Org. Synth. 1984, 62, 138. Preparation of Nitroacetaldehyde Diethyl Acetal and its utility as a building block. (Foundational chemistry for nitroacetaldehyde acetals).

-

Dauzonne, D. et al. (1984). Synthesis of 2-nitroacetaldehyde acetals. Tetrahedron, 40(19), 3809-3812. (Describes the synthesis and stability of neopentyl glycol derivatives).

-

Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles from nitroalkenes.[1] J. Chem. Soc., Chem. Commun. (Mechanistic basis for nitro-to-pyrrole conversions).

-

Merck Millipore / Sigma-Aldrich. Product Specification: 5,5-Dimethyl-2-nitromethyl-1,3-dioxane (CAS 33884-29-6). (Source of physical property data).

-

Shipchandler, M. T. (1979). The utility of nitroacetaldehyde acetals in organic synthesis. Synthesis, 1979(9), 666-686. doi:10.1055/s-1979-28796.

Nitro-Functionalized 1,3-Dioxanes: Versatile Chiral Scaffolds for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist, this guide delves into the synthetic versatility and strategic application of nitro-functionalized 1,3-dioxane building blocks. These structures represent a powerful convergence of a conformationally rigid heterocyclic scaffold with the exceptionally versatile nitro group, offering a robust platform for the synthesis of complex, high-value molecules in pharmaceutical development.

The 1,3-dioxane ring system provides a predictable and stable chair-like conformation, allowing for precise stereochemical control of appended substituents.[1] Concurrently, the nitro group serves not merely as a polar, electron-withdrawing feature but as a "synthetic chameleon"—a functional handle that can be transformed into a wide array of other functionalities, including amines, ketones, and aldehydes.[2][3] This dual utility makes nitro-functionalized 1,3-dioxanes indispensable tools for navigating the intricate pathways of medicinal chemistry.

This whitepaper will explore the core synthetic methodologies for creating these building blocks, dissect their key chemical transformations, and highlight their proven applications, providing both strategic insights and actionable protocols for the modern researcher.

Part 1: Synthesis of Nitro-Functionalized 1,3-Dioxanes

The construction of the 5-nitro-1,3-dioxane core is typically achieved through two primary strategic pathways: the condensation of a pre-functionalized nitro-diol with a carbonyl source, or the direct nitration of a suitable dioxane precursor. The most common and versatile approach involves the cyclization of a 2-nitro-1,3-propanediol derivative with an aldehyde or ketone.

This reaction is an acid-catalyzed acetalization, a standard and robust transformation in organic synthesis.[1][4] The choice of catalyst (e.g., p-toluenesulfonic acid, Amberlyst 15) and reaction conditions are critical for optimizing yields and minimizing side reactions.[5] From an application standpoint, the true value of this synthesis lies in its modularity. By varying the 1,3-diol, the carbonyl component, and the substituents on the nitro-bearing carbon, a diverse library of building blocks can be generated.

For instance, the reaction of 2-bromo-2-nitro-1,3-propanediol with various aldehydes yields 5-bromo-5-nitro-1,3-dioxane derivatives, a class of compounds noted for their significant antimicrobial activity.[6][7] This highlights a key principle in drug development: the strategic incorporation of functional groups to impart specific biological properties directly at the building block stage.

Experimental Protocol: Synthesis of 5-Nitro-5-methyl-1,3-dioxane

This protocol describes a representative acid-catalyzed cyclization. The choice of p-toluenesulfonic acid (p-TsOH) is based on its efficacy and ease of removal during workup.

-

Reagent Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve 2-methyl-2-nitro-1,3-propanediol (1.0 eq) in toluene (approx. 0.2 M concentration).

-

Addition of Carbonyl & Catalyst: Add paraformaldehyde (1.1 eq) and a catalytic amount of p-TsOH (0.05 eq).

-

Reaction Execution: Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC until the starting diol is consumed.

-

Workup & Purification: Allow the reaction to cool to room temperature. Wash the toluene solution sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Analysis: Purify the resulting crude oil via column chromatography on silica gel to yield the pure 5-nitro-5-methyl-1,3-dioxane. Confirm structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization: Synthetic Workflow

The following diagram illustrates the general workflow for synthesizing substituted 5-nitro-1,3-dioxanes.

Caption: General workflow for the synthesis of 5-nitro-1,3-dioxanes.

Part 2: Key Chemical Transformations and Reactivity

The synthetic power of nitro-functionalized 1,3-dioxanes stems from the diverse reactivity of the nitro group. This functionality can act as a potent electron-withdrawing group, an activator for C-C bond formation, and a precursor to other essential functional groups.[3]

The Henry (Nitro-Aldol) Reaction

The Henry reaction is a cornerstone of C-C bond formation, involving the base-catalyzed addition of a nitroalkane to a carbonyl compound.[8][9] The protons on the carbon alpha to the nitro group in a 5-nitro-1,3-dioxane are acidic and can be deprotonated to form a nitronate anion. This nucleophile can then attack an aldehyde or ketone, forging a new C-C bond and creating a β-nitro alcohol. This reaction is highly valuable for chain extension and building molecular complexity.[10][11]

The Nef Reaction: Unmasking a Carbonyl

The Nef reaction is a powerful transformation that converts a primary or secondary nitro group into an aldehyde or ketone, respectively.[3][12][13] The reaction typically involves treating the nitronate salt (formed by deprotonation of the nitroalkane) with strong aqueous acid.[14] The mechanism proceeds through protonation of the nitronate to form a nitronic acid, which is then hydrolyzed to the carbonyl compound and nitrous oxide.[12][15][16]

From a drug development perspective, this is an invaluable "umpolung" strategy. A carbon that was initially nucleophilic (as a nitronate) is converted into an electrophilic carbonyl carbon. This allows the 5-nitro-1,3-dioxane to serve as a masked carbonyl equivalent, a crucial tactic in multi-step synthesis.

Reduction to Amines: A Gateway to Bioactivity

One of the most significant transformations of the nitro group is its reduction to a primary amine. This opens up access to a vast chemical space, as the amino group is a key pharmacophore in a multitude of drugs. Various reducing agents can be employed, from catalytic hydrogenation (e.g., H₂, Pd/C) to metal-based reductions (e.g., Fe/HCl, Zn/HCl). The resulting 5-amino-1,3-dioxane derivatives can be further functionalized through acylation, alkylation, or sulfonylation to generate libraries of potential drug candidates.[17][18]

Data Presentation: Reactivity Summary

| Transformation | Reagents | Functional Group Conversion | Key Synthetic Value |

| Henry Reaction | Base, Aldehyde/Ketone | R₂CH-NO₂ → R₂C(NO₂)-CH(OH)R' | C-C Bond Formation |

| Nef Reaction | 1. Base; 2. Strong Acid | R₂CH-NO₂ → R₂C=O | Masked Carbonyl Synthesis |

| Reduction | H₂, Pd/C or Fe, HCl | R-NO₂ → R-NH₂ | Access to Amines/Amides |

| Michael Addition | Base, α,β-Unsaturated Carbonyl | R₂CH-NO₂ → R₂C(NO₂)-CH₂CH₂COR' | Conjugate C-C Bond Formation |

Visualization: Key Reaction Pathways

This diagram illustrates the primary transformations of a 5-nitro-1,3-dioxane building block.

Caption: Key synthetic transformations of the 5-nitro-1,3-dioxane core.

Part 3: Applications in Drug Development

The structural and chemical attributes of nitro-functionalized 1,3-dioxanes make them highly relevant in the synthesis of biologically active compounds. Their conformational rigidity can pre-organize substituents into orientations favorable for binding to biological targets like enzymes and receptors.[4]

A notable example is the class of 5-bromo-5-nitro-1,3-dioxane derivatives, which have been synthesized and evaluated for broad-spectrum antimicrobial activity.[6] Studies have shown that substitution at the 2- and 5-positions of the dioxane ring is critical for optimizing this activity, demonstrating a clear structure-activity relationship.[6] This work underscores the utility of these scaffolds in developing new anti-infective agents.

Furthermore, the ability to convert the nitro group into an amine provides a direct route to synthesizing analogues of existing drugs or novel chemical entities. The amino-dioxane core can be a precursor for ligands targeting G-protein coupled receptors (GPCRs), ion channels, or enzymes where a precisely positioned amine is crucial for interaction. The dioxane framework itself has been identified in molecules with activities as muscarinic receptor antagonists and neuroprotective agents.[4]

Conclusion and Future Outlook

Nitro-functionalized 1,3-dioxanes are more than just synthetic curiosities; they are robust, versatile, and highly enabling building blocks for modern drug discovery. The convergence of a stereochemically defined scaffold with the vast synthetic potential of the nitro group provides a powerful platform for creating novel molecular architectures. The ability to perform classic C-C bond-forming reactions, unmask latent carbonyl functionality, and introduce primary amines makes these scaffolds particularly valuable.

Future research will likely focus on the development of new asymmetric methods for their synthesis, enabling access to enantiomerically pure building blocks.[2] This will be critical for creating stereochemically complex drug candidates with improved selectivity and reduced off-target effects. As the demand for novel, structurally diverse, and synthetically accessible compounds continues to grow in the pharmaceutical industry, the strategic application of nitro-functionalized 1,3-dioxanes is poised to play an increasingly important role.

References

- H. B. Kostenbauder, J. P. Leyden. (1976). Substitued 5-nitro-1,3-dioxanes: correlation of chemical structure and antimicrobial activity. J Pharm Sci., 65(9), 1301-5.

- Alexey Yu. Sukhorukov, et al. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry.

- Various Authors. (2020). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers Research Topic.

- Alfa Chemistry. Nef Reaction. Alfa Chemistry Website.

- ChemNotate. (2026). Nef Reaction: Mechanism, Examples, Limitations.

- Organic Chemistry Portal. Nef Reaction. Organic Chemistry Portal Website.

- Wikipedia. Nef reaction. Wikipedia Website.

- ChemEurope. Nef reaction. ChemEurope Website.

- BenchChem. (2025). Synthesis of Functionalized Derivatives from 2,4,4,6-Tetramethyl-1,3-dioxane.

- ResearchGate. (2025). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. ResearchGate Publication. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxlx3Sy8PbbEmGM6zPdddeuPAvoR6slM0u0gHcJHvvaaz13Flqqq31a_VnkPD6OZUb856BVz5sfnZOOhKSwxG7sAKxaWiMHYc11. SciSpace. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds. SciSpace Preprint.

- N. Nishiwaki. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3613.

- S. E. Aylin, et al. (2014). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 19(9), 13676-13693.

- Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.

- ResearchGate. (n.d.). From 1,3-dioxanes to 1,3-diols and potential application in drug synthesis.

- Organic Chemistry Portal. Henry Reaction. Organic Chemistry Portal Website.

- OSTI.GOV. (n.d.). Henry reaction resubmission. OSTI.GOV Report.

- ResearchGate. (n.d.). Regioselective Ring Opening of 1,3-Dioxane-Type Acetals in Carbohydrates.

- ORCA - Online Research @ Cardiff. (n.d.). Safe use of Nitromethane for Aldol Reactions in Flow. Cardiff University Repository.

- M. A. Ali, et al. (2015). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 5, 127-135. 3Vz0TTBlcq6fiw==)

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. frontiersin.org [frontiersin.org]

- 3. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substitued 5-nitro-1, 3-dioxanes: correlation of chemical structure and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Henry Reaction [organic-chemistry.org]

- 9. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 10. osti.gov [osti.gov]

- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 12. Nef reaction - Wikipedia [en.wikipedia.org]

- 13. Nef_reaction [chemeurope.com]

- 14. Nef Reaction [organic-chemistry.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. chemistry-reaction.com [chemistry-reaction.com]

- 17. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Controlled Hydrolysis of 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane

Based on the specific chemical properties of 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane (the neopentyl glycol acetal of nitroacetaldehyde) and the inherent instability of the target product (2-nitroacetaldehyde ), the following Application Note and Protocol has been designed.

Abstract & Strategic Overview

This protocol details the acid-catalyzed deprotection of This compound to generate 2-nitroacetaldehyde .

The starting material is a "masked" form of nitroacetaldehyde, stabilized by the neopentyl glycol backbone. While this 1,3-dioxane structure provides exceptional stability against premature degradation during multi-step synthesis, it renders the final hydrolysis non-trivial. The gem-dimethyl group (Thorpe-Ingold effect) stabilizes the acetal ring, requiring more forcing conditions than standard dimethyl acetals.

Critical Use-Case Warning: The product, 2-nitroacetaldehyde, is chemically unstable in its free form (prone to polymerization and explosive decomposition if concentrated). This protocol is designed for in situ generation or immediate downstream consumption. Isolation of the pure aldehyde is strongly discouraged.

Reaction Mechanism & Logic

The hydrolysis follows an A-1 or A-2 Acid-Catalyzed Mechanism , driven by the protonation of the acetal oxygen.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the equilibrium-driven pathway. Note that the gem-dimethyl effect hinders the initial ring-opening, necessitating heat or strong acid to overcome the activation energy.

Figure 1: Mechanistic pathway of the acid-catalyzed hydrolysis. The rate-determining step (RDS) is the ring opening, which is sterically retarded by the neopentyl backbone.

Experimental Protocol

Materials & Equipment

| Reagent/Equipment | Specification | Purpose |

| Substrate | This compound | Precursor |

| Acid Catalyst | 6M HCl (aqueous) or | Proton source |

| Solvent | THF (Tetrahydrofuran) or 1,4-Dioxane | Co-solvent for solubility |

| Quenching Agent | Sat. | Neutralization |

| Glassware | Round-bottom flask + Reflux condenser | Reaction vessel |

Method A: Standard Aqueous Hydrolysis (Reflux)

Best for: Generating aqueous solutions of nitroacetaldehyde for immediate aqueous reactions (e.g., reductive amination).

-

Dissolution: In a round-bottom flask, dissolve 10 mmol (1.75 g) of this compound in 20 mL of THF .

-

Acidification: Add 10 mL of 6M HCl . The mixture will likely become biphasic or cloudy.

-

Reflux: Equip with a condenser and heat to 60–65°C (gentle reflux) for 2–4 hours .

-

Expert Note: Monitor by TLC (Silica, 30% EtOAc/Hexane). The starting material (Rf ~0.6) is non-polar; the diol byproduct is very polar (Rf < 0.1). The aldehyde may streak or not be visible; rely on the disappearance of the acetal.

-

-

Workup (Choice):

-

Option 1 (Aqueous Use): Cool to RT. Neutralize carefully with solid

to pH 6-7. Use this solution immediately. -

Option 2 (Extraction): Dilute with water (20 mL). Extract the nitroacetaldehyde with Dichloromethane (DCM) (3 x 20 mL). Note: Neopentyl glycol is partially soluble in DCM, so the extract will contain both.

-

Method B: Transacetalization (The "Exchange" Method)

Best for: Driving the reaction to completion under milder conditions by trapping the diol.

This method uses acetone to react with the released neopentyl glycol, forming neopentyl glycol acetonide (stable) and driving the equilibrium forward.

-

Setup: Dissolve 10 mmol of substrate in 30 mL of Acetone/Water (10:1 ratio) .

-

Catalyst: Add 0.5 mmol (10 mol%) of p-Toluenesulfonic acid (pTSA).

-

Reaction: Heat to 50°C for 4–6 hours. The acetone acts as both solvent and scavenger.

-

Outcome: The solution contains 2-nitroacetaldehyde and neopentyl glycol acetonide.

-

Processing: Concentrate carefully (do not distill to dryness) to remove excess acetone. The residue is the crude aldehyde ready for the next step.

Safety & Troubleshooting Guide

Hazard Assessment

-

Nitroacetaldehyde: Potentially explosive if isolated and dried. It is a severe lachrymator (tear gas effect) and skin irritant. ALWAYS keep in solution.

-

Neopentyl Glycol Acetal: Generally low toxicity, but the nitro group implies potential energetic properties.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Incomplete Reaction | Gem-dimethyl stability prevents ring opening. | Increase temperature to 75°C; switch solvent to 1,4-dioxane (higher BP). |

| Product Polymerization | Reaction pH is too basic or concentration too high. | Keep solution acidic/neutral (pH 4-6). Dilute reaction mixture. |

| Low Yield (Downstream) | Aldehyde degraded during workup. | Avoid rotary evaporation. Use the "Method A" aqueous layer directly in the next step (e.g., Henry Reaction). |

Downstream Application Workflow

The most common application is the Henry Reaction (Nitroaldol) or condensation.

Figure 2: Recommended workflow to avoid isolation of the unstable aldehyde intermediate.

References

-

Acetal Hydrolysis Mechanisms

-

Stability of Neopentyl Acetals

-

Nitroacetaldehyde Precursors

-

Safety of Nitro Compounds

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. byjus.com [byjus.com]

- 4. orgsyn.org [orgsyn.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. US5278313A - Process for the preparation of 1,3-dioxane derivatives useful in the preparation of HMG-COA reductase inhibitors - Google Patents [patents.google.com]

- 12. Nitroacetaldehyde | C2H3NO3 | CID 14948532 - PubChem [pubchem.ncbi.nlm.nih.gov]

Using 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane in Henry (Nitroaldol) reactions

Application Note: High-Fidelity Henry Reactions Using 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane

Executive Summary

This guide details the protocol for utilizing This compound (CAS: 33884-29-6) as a stable, crystalline equivalent of nitroacetaldehyde in Henry (Nitroaldol) reactions. Unlike free nitroacetaldehyde, which is unstable and prone to polymerization, this neopentyl glycol acetal reagent offers exceptional shelf stability and operational safety. It serves as a critical C2-synthon for introducing a masked aldehyde and a nitrogen source simultaneously, facilitating the synthesis of complex

Chemical Profile & Handling

| Property | Specification |

| Compound Name | This compound |

| CAS Number | 33884-29-6 |

| Molecular Weight | 175.18 g/mol |

| Appearance | White crystalline solid or colorless liquid (mp dependent on purity) |

| Stability | Stable to base; Acid-labile (acetal hydrolysis) |

| Solubility | Soluble in THF, CH |

| Hazards | Nitro compounds are energetic.[1] Avoid heating >100°C without solvent. |

Key Advantage: The 5,5-dimethyl-1,3-dioxane moiety (derived from neopentyl glycol) provides superior stability toward hydrolysis compared to diethyl acetals, preventing premature aldehyde release during basic Henry conditions.

Mechanistic Pathway

The reaction proceeds via a reversible base-catalyzed addition. The acidity of the

Figure 1: Catalytic cycle of the Henry reaction using the acetal-protected nitro reagent.

Experimental Protocols

Protocol A: General Racemic Henry Reaction

Application: Rapid screening of substrates or synthesis of non-chiral building blocks.

Reagents:

-

Substrate: Aldehyde (1.0 equiv)

-

Reagent: this compound (1.2 equiv)

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 – 0.2 equiv)

-

Solvent: THF or CH

CN (Anhydrous)

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask under N

atmosphere. -

Dissolution: Dissolve the aldehyde (1.0 mmol) and the nitro-acetal reagent (1.2 mmol, 210 mg) in anhydrous THF (5 mL).

-

Catalysis: Cool to 0°C. Add DBU (0.1 mmol, 15 µL) dropwise.

-

Note: The reaction is exothermic. Temperature control is vital to suppress the retro-Henry reaction.

-

-

Reaction: Stir at 0°C for 30 mins, then allow to warm to RT. Monitor by TLC (stain with KMnO

or Anisaldehyde; nitro compounds often quench UV). -

Quench: Once conversion >95%, quench with saturated aqueous NH

Cl (5 mL).-

Critical: Do not use strong acids (HCl) at this stage, or you will hydrolyze the acetal.

-

-

Extraction: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na

SO -

Purification: Flash chromatography (Hexanes/EtOAc).

Self-Validating Checkpoint:

-

1H NMR: Look for the disappearance of the aldehyde proton (9-10 ppm) and the appearance of the CH-OH signal (4.0-5.5 ppm). The diastereotopic methyl groups of the dioxane ring (approx 0.7 and 1.2 ppm) should remain distinct, confirming acetal integrity.

Protocol B: Asymmetric Henry Reaction (Enantioselective)

Application: Synthesis of chiral APIs (e.g., Norephedrine analogues). Catalyst System: Copper(II) Acetate + C2-Symmetric Ligand (e.g., Bis-oxazoline).

Reagents:

-

Cu(OAc)

[3][4]·H -

Chiral Ligand (e.g., (S,S)-Ph-BOX) (0.11 equiv)

-

Reagent: this compound (1.5 equiv)

-

Solvent: Ethanol (Absolute)

Step-by-Step Workflow:

-

Catalyst Formation: In a dry vial, mix Cu(OAc)

·H -

Addition: Add the nitro-acetal reagent (1.5 equiv) to the catalyst solution. Stir for 30 mins.

-

Reaction: Cool to -20°C (cryostat recommended). Add the aldehyde substrate (1.0 equiv).

-

Why -20°C? Lower temperatures maximize enantioselectivity (ee) by differentiating the transition state energies.

-

-

Monitoring: Stir for 24-48 hours. (Reactions with substituted nitroalkanes are slower than nitromethane).

-

Workup: Quench with cold water. Extract with CH

Cl -

Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Downstream Applications & Workflow

The value of this reagent lies in its post-Henry transformations. The acetal protects the aldehyde while the nitro group is manipulated.

Figure 2: Synthetic divergence from the Henry adduct.

Transformation Notes:

-

Reduction: The nitro group can be reduced to an amine using H

/Raney Nickel or Pd/C. The acetal remains stable under neutral hydrogenation conditions. -

Deprotection: To reveal the aldehyde, treat with aqueous TFA or dilute HCl in THF. This usually triggers spontaneous cyclization if an amine is present (forming pyrrolidines or piperidines).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Retro-Henry reaction (Equilibrium favors starting material) | Lower temperature; Increase concentration; Use excess nitro-reagent (2.0 equiv). |

| Acetal Hydrolysis | Acidic impurities or workup too aggressive | Ensure solvents are anhydrous/neutral. Use buffered quench (pH 7). |

| Poor Diastereocontrol | Non-specific catalysis | Switch to Cu(II)-Box or Zn(II)-amine catalytic systems to enforce syn/anti selectivity. |

| No Reaction | Steric hindrance of the neopentyl group | Use a stronger base (e.g., TMG) or add a Lewis Acid promoter (Yb(OTf) |

References

-

Henry Reaction Review: Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(6), 915-945.[5] Link

-

Asymmetric Catalysis: Palomo, C., Oiarbide, M., & Laso, A. (2005). "Enantioselective Henry reactions under dual Lewis acid/Lewis base catalysis." Angewandte Chemie International Edition, 44(25), 3881-3884. Link

-

Reagent Specifics: Wollenberg, R. H., & Miller, S. J. (1978). "Nitroacetaldehyde diethyl acetal: A useful reagent." Tetrahedron Letters, 19(35), 3219-3222. (Foundational chemistry for nitroacetaldehyde acetals). Link

-

Copper Catalysis: Evans, D. A., et al. (2003).[4] "A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction." Journal of the American Chemical Society, 125(42), 12692-12693. Link

-

Synthesis of Reagent: 5,5-Dimethyl-2-nitromethyl-1,3-dioxane (CAS 33884-29-6) Product Data. Sigma-Aldrich / Merck Millipore. Link

Sources

Application Notes & Protocols: A Comprehensive Guide to the Diastereoselective Lithiation and Alkylation of 2-Nitromethyl-1,3-dioxanes

Introduction: Unlocking Chiral Building Blocks

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Among the versatile chiral synthons available to chemists, α-substituted β-hydroxy ketones and their derivatives represent a critical structural motif found in numerous biologically active molecules. The procedure detailed herein leverages the unique properties of 2-nitromethyl-1,3-dioxanes as latent α-hydroxy aldehyde equivalents. Through a carefully orchestrated sequence of diastereoselective lithiation and alkylation, followed by a Nef reaction, this protocol provides a robust pathway to access valuable chiral building blocks.

The 1,3-dioxane ring serves a dual purpose: it acts as a protecting group for a 1,3-diol and as a stereodirecting element, influencing the facial selectivity of the subsequent alkylation step. The nitro group, with its electron-withdrawing nature, renders the α-proton sufficiently acidic for deprotonation with a strong, non-nucleophilic base. The resulting nitronate is a potent nucleophile, ready to react with a range of electrophiles. This guide will provide a detailed, step-by-step protocol, elucidate the underlying mechanistic principles, and offer insights into achieving high diastereoselectivity.

Mechanistic Insights: The Path to Stereocontrol

The overall transformation can be dissected into three key stages: lithiation, alkylation, and the Nef reaction.

-

Lithiation: The process begins with the deprotonation of the 2-nitromethyl-1,3-dioxane at the carbon adjacent to the nitro group. This is typically achieved using a strong, sterically hindered base such as sec-butyllithium (s-BuLi) at low temperatures (-78 °C) in an ethereal solvent like tetrahydrofuran (THF). The low temperature is crucial to prevent side reactions and ensure the kinetic stability of the resulting lithium nitronate. The choice of a strong base is necessary due to the pKa of the α-proton of the nitroalkane.

-

Alkylation and Diastereoselectivity: The generated lithium nitronate is a planar, sp²-hybridized species. The subsequent alkylation with an electrophile (e.g., an alkyl halide) can, in principle, occur from either face of the nitronate. However, the stereochemical outcome is dictated by the conformational preference of the 1,3-dioxane ring and the coordination of the lithium cation. The 1,3-dioxane ring typically adopts a chair conformation, with substituents at the 2-position preferentially occupying the equatorial position to minimize steric interactions.[1] The lithium cation coordinates to the oxygen atoms of the nitronate and potentially to the oxygen atoms of the dioxane ring, creating a rigid chelated intermediate. This chelation blocks one face of the nitronate, directing the incoming electrophile to the opposite, less sterically hindered face. This principle of chelation-controlled diastereoselection is a powerful tool in asymmetric synthesis. The use of additives like hexamethylphosphoramide (HMPA) can further influence the aggregation state and reactivity of the organolithium species, sometimes enhancing stereoselectivity.[2][3]

-

Nef Reaction: Following successful alkylation, the nitro group is converted into a carbonyl group via the Nef reaction.[4][5][6] This transformation is typically carried out under acidic conditions. The nitronate salt is first protonated to form a nitronic acid, which then undergoes acid-catalyzed hydrolysis to yield the corresponding ketone (or aldehyde) and nitrous oxide.[4][5] This step effectively unmasks the latent carbonyl functionality, yielding the desired α-substituted β-hydroxy ketone after removal of the dioxane protecting group.

Visualizing the Pathway

Reaction Workflow

Sources

Application Notes and Protocols for the Synthesis of α-Nitro Ketones Utilizing 5,5-Dimethyl-1,3-Dioxane Precursors

Introduction: The Synthetic Value of α-Nitro Ketones and the Strategic Role of Dioxane Precursors

α-Nitro ketones are highly valuable synthetic intermediates in organic chemistry, serving as versatile precursors for a wide array of molecular architectures, including isoxazoles, pyrroles, and various heterocyclic compounds.[1][2][3] Their utility stems from the dual reactivity conferred by the adjacent nitro and keto functionalities, which can be manipulated to form new carbon-carbon and carbon-heteroatom bonds.[3][4] However, the synthesis of complex α-nitro ketones often necessitates a strategic approach to protect other reactive functional groups within the molecule. This guide details a robust methodology for the synthesis of α-nitro ketones that leverages 5,5-dimethyl-1,3-dioxane precursors as a strategic element for the protection of 1,3-diols.

The 5,5-dimethyl-1,3-dioxane moiety, a cyclic acetal, offers a stable and sterically hindered protecting group for 1,3-diols.[5][6] Its gem-dimethyl group enhances stability, rendering it resilient to a variety of reaction conditions, including basic, reductive, and many oxidative environments.[5] This stability is paramount when performing transformations on other parts of the molecule to construct the α-nitro ketone functionality. The dioxane can be efficiently cleaved under acidic conditions, allowing for the timely deprotection of the diol.[5][7]

This document provides a comprehensive overview of a synthetic strategy that incorporates the 5,5-dimethyl-1,3-dioxane protecting group, detailed experimental protocols, and insights into the underlying chemical principles.

Strategic Overview: A Modular Approach to α-Nitro Ketone Synthesis

The synthesis of α-nitro ketones from precursors bearing a 5,5-dimethyl-1,3-dioxane moiety can be conceptualized as a modular, multi-stage process. This approach allows for the construction of complex molecular frameworks by addressing different parts of the molecule in a stepwise manner.

Caption: General workflow for the synthesis of α-nitro ketones using a 1,3-dioxane protecting group strategy.

Experimental Protocols

Part 1: Protection of a 1,3-Diol with a 5,5-Dimethyl-1,3-Dioxane Moiety

The initial step involves the protection of a 1,3-diol as a 5,5-dimethyl-1,3-dioxane. This is typically achieved through an acid-catalyzed reaction with 2,2-dimethoxypropane or acetone.

Protocol 1: Acetal Formation

-